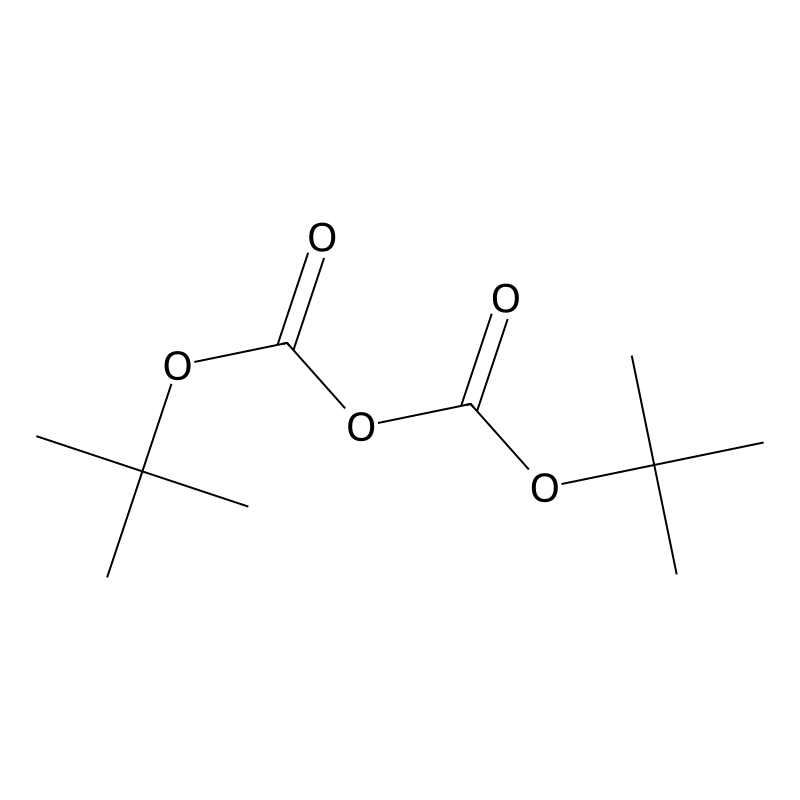

Di-tert-butyl dicarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Di-tert-butyl dicarbonate (Boc anhydride, CAS 24424-99-5) is the most widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines, a critical step in pharmaceutical, peptide, and complex organic synthesis. Its procurement as the default choice is driven by its high reactivity under mild conditions, compatibility with aqueous co-solvents, and a uniquely clean byproduct profile consisting of only volatile tert-butanol and carbon dioxide. This operational simplicity distinguishes it from other amine protection strategies and simplifies downstream purification processes, making it a reliable and process-efficient reagent for both lab-scale and industrial manufacturing.

Selecting an amine-protecting reagent is a critical process decision, not a simple component swap. While other reagents like Benzyl chloroformate (Cbz-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) also protect amines, they are fundamentally non-interchangeable with Di-tert-butyl dicarbonate. Their cleavage conditions are orthogonal: Boc is removed with acid (e.g., TFA), Cbz by hydrogenolysis, and Fmoc with base (e.g., piperidine). This orthogonality is a planned design feature in multi-step synthesis; substituting one for another would disrupt the entire synthetic strategy. Even within the class of Boc-donating reagents, alternatives like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) have different reactivity profiles and generate non-volatile byproducts that complicate purification, negating the primary process advantage of using Boc anhydride.

Process Efficiency: Volatile Byproducts Simplify Purification and Reduce Waste

The reaction of Di-tert-butyl dicarbonate with amines generates only tert-butanol and carbon dioxide as byproducts. Both are highly volatile and easily removed under reduced pressure, which minimizes the need for extensive chromatographic purification or aqueous extractions. This contrasts sharply with byproducts from other protecting group reagents, such as the non-volatile and potentially reactive dibenzofulvene from Fmoc deprotection or benzyl alcohol and HCl from Cbz-Cl protection, which necessitate more complex and costly downstream processing.

| Evidence Dimension | Byproduct Profile |

| Target Compound Data | tert-Butanol and Carbon Dioxide (volatile, easily removed) |

| Comparator Or Baseline | Fmoc-OSu deprotection: Dibenzofulvene (non-volatile); Cbz-Cl protection: Benzyl alcohol (less volatile) and HCl (corrosive) |

| Quantified Difference | Qualitative difference in volatility and reactivity of byproducts, leading to significant reduction in purification steps. |

| Conditions | Standard amine protection and deprotection protocols. |

A cleaner reaction profile reduces purification time, solvent consumption, and overall manufacturing cost, a critical factor in large-scale synthesis.

Precursor Suitability: Essential Orthogonality for Multi-Step Synthesis

The Boc group is stable to most bases and nucleophiles but is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid). This makes it fully orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. This mutual stability allows for the sequential deprotection of different amine sites within the same molecule, a foundational strategy in modern peptide synthesis and complex molecule construction. For example, Fmoc can be removed with piperidine without affecting a Boc group, and a Boc group can be removed with TFA without cleaving a Cbz group.

| Evidence Dimension | Deprotection Condition Selectivity |

| Target Compound Data | Boc Group: Labile to strong acid (e.g., TFA); stable to base and hydrogenolysis. |

| Comparator Or Baseline | Fmoc Group: Labile to base (e.g., piperidine); stable to acid. Cbz Group: Labile to hydrogenolysis (e.g., H2, Pd/C); stable to acid and base. |

| Quantified Difference | 100% selectivity under respective orthogonal conditions. |

| Conditions | Standard protocols for solid-phase or liquid-phase peptide synthesis. |

This chemical orthogonality is not an option but a requirement for building complex molecules, making Boc anhydride the correct choice when acid-lability is needed in a protection scheme.

Processability: High Efficacy in Aqueous Co-Solvent Systems

Di-tert-butyl dicarbonate is highly effective for Boc protection in aqueous solvent mixtures, such as dioxane/water or THF/water, typically in the presence of a mild base like sodium bicarbonate. A study on water-mediated N-Boc protection demonstrated excellent yields across a diverse range of amines under catalyst-free conditions in a water-acetone system, often in less than 30 minutes. This is a significant advantage over reagents like chloroformates (e.g., Cbz-Cl), which are highly sensitive to moisture and require strictly anhydrous conditions to prevent rapid decomposition and yield loss.

| Evidence Dimension | Reaction Yield in Aqueous Media |

| Target Compound Data | Excellent yields (often >90%) in water-cosolvent systems. |

| Comparator Or Baseline | Chloroformates (e.g., Cbz-Cl, tert-butyl chloroformate): Prone to rapid hydrolysis; requires anhydrous conditions. |

| Quantified Difference | Enables high-yield reactions in aqueous media where chloroformates would fail. |

| Conditions | N-protection of various amines in water-acetone or water-dioxane at room temperature. |

Compatibility with water allows for the modification of water-soluble substrates like peptides and biomolecules and supports greener, more cost-effective industrial processes.

Large-Scale API and Intermediate Synthesis

In industrial settings, the simple, non-chromatographic workup enabled by the volatile byproducts of Di-tert-butyl dicarbonate directly translates to lower solvent usage, reduced equipment time, and higher throughput. This makes it the preferred reagent for Boc protection in the cost-sensitive manufacturing of pharmaceutical ingredients.

Complex Multi-Step Synthesis Requiring Orthogonal Protection

For the synthesis of complex molecules with multiple amine groups, such as in peptide or natural product synthesis, the acid-labile nature of the Boc group is strategically employed alongside base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups. Di-tert-butyl dicarbonate is the reagent of choice for installing this essential, orthogonally-cleavable protecting group.

Modification of Water-Soluble Biomolecules and Peptides

The ability of Di-tert-butyl dicarbonate to efficiently protect amines in aqueous co-solvent systems makes it ideal for the bioconjugation and modification of peptides, proteins, and other biomolecules that have limited solubility in purely organic solvents.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 165 companies. For more detailed information, please visit ECHA C&L website;

Of the 24 notification(s) provided by 164 of 165 companies with hazard statement code(s):;

H225 (29.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (65.24%): Flammable liquid and vapor [Warning Flammable liquids];

H228 (17.07%): Flammable solid [Danger Flammable solids];

H315 (99.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (17.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (82.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (98.78%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (60.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant